4-Bromo-3-chloro-2-fluoroaniline
Overview
Description
4-Bromo-3-chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Mechanism of Action
Target of Action
4-Bromo-3-chloro-2-fluoroaniline is a complex organic compound that interacts with various targets in the body. It’s worth noting that similar compounds, such as 2-Fluoroaniline, have been found to interact with the respiratory system .
Mode of Action
It’s known that similar compounds, like 2-fluoroaniline, exert their effects primarily through hydroxylation . This process involves the addition of a hydroxyl group to the compound, which can lead to subsequent biochemical reactions .
Biochemical Pathways
Based on the known actions of similar compounds, it’s likely that this compound affects pathways involving hydroxylation . Hydroxylation can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways .
Pharmacokinetics
It’s known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily through hydroxylation, with at least 80% of the dose excreted in the urine within 24 hours .
Result of Action
It’s known that similar compounds can exert nephrotoxic effects, likely through hydroxylation and subsequent p-benzoquinonimine formation .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 4-Bromo-3-chloro-2-fluoroaniline are not well-documented in the literature. It is known that aniline derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure and functional groups of the aniline derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the sequential halogenation of 2-fluoroaniline. The process begins with the bromination of 2-fluoroaniline to form 4-bromo-2-fluoroaniline, followed by chlorination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives with fewer halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.
Oxidation: Products include nitroanilines or nitrosoanilines.
Reduction: Products include partially or fully dehalogenated anilines.
Scientific Research Applications
4-Bromo-3-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-5-fluoroaniline
- 4-Bromo-5-chloro-2-fluoroaniline
- 3-Bromo-2-chloro-4-fluoroaniline
- 2-Bromo-5-chloro-4-fluoroaniline
Uniqueness
4-Bromo-3-chloro-2-fluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.
Biological Activity
4-Bromo-3-chloro-2-fluoroaniline is an organic compound with a molecular formula of C₆H₄BrClFN. This compound, classified as a halogenated aniline derivative, exhibits significant potential in various biological applications due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features three halogen substituents: bromine, chlorine, and fluorine, attached to an aniline backbone. This combination influences its electronic properties and reactivity, making it a valuable building block in pharmaceutical synthesis and material science.
Substituent | Type | Effect on Activity |
---|---|---|
Bromine | Halogen | Increases reactivity; potential for covalent bonding |
Chlorine | Halogen | Modulates electronic properties; enhances biological interactions |
Fluorine | Halogen | Influences solubility and metabolic stability |
The biological activity of this compound is primarily inferred from studies on similar compounds, as specific research on this compound is limited. The following mechanisms are proposed based on analogous halogenated anilines:
- Target Interactions : The compound likely interacts with various biomolecules, potentially affecting enzyme activity and gene expression.
- Hydroxylation Pathways : Similar compounds exhibit effects through hydroxylation processes, which could also apply here.
- Nephrotoxic Effects : Some studies suggest that related compounds may induce nephrotoxicity, possibly through the formation of reactive metabolites.
Pharmacokinetics
While specific pharmacokinetic data for this compound is sparse, related compounds have demonstrated efficient metabolism with significant renal excretion (up to 80% within 24 hours). The metabolic pathways often involve phase 1 reactions leading to hydroxylated products.
Case Studies and Research Findings
- Antimicrobial Potential : As a building block for pharmaceuticals targeting bacterial infections, this compound has been investigated for its ability to inhibit bacterial growth. Its structural properties allow it to participate in various chemical reactions that enhance its antimicrobial efficacy.
- Cancer Research Applications : The compound's halogenated nature suggests potential applications in cancer therapies. Halogenated anilines have been studied for their ability to interact with DNA and proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) Studies : Research indicates that the presence of halogens significantly affects the biological activity of aniline derivatives. For instance, studies show that introducing different halides alters the antagonistic activity against specific receptors, suggesting that this compound may exhibit varied activities depending on its substituents .
The biochemical properties of this compound are not extensively documented; however, it is known that:
- Enzyme Interactions : Aniline derivatives can interact with enzymes and proteins, influencing metabolic pathways.
- Potential Toxicity : Like many halogenated compounds, it may pose toxicity risks; thus, handling precautions are necessary.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZIQDHENNEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382226 | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115843-99-7 | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-chloro-2-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.
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